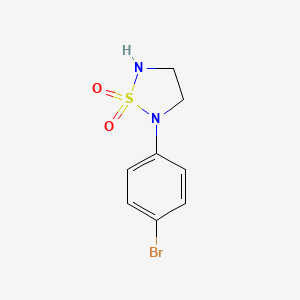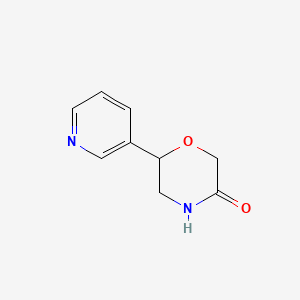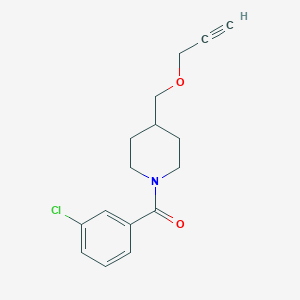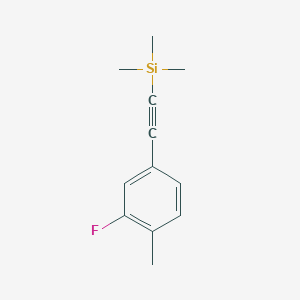
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C12H15FSi It is a derivative of phenylethynyl-trimethyl-silane, where a fluorine atom is substituted at the 3-position and a methyl group at the 4-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-methyl-phenyl ketones, while reduction can produce fluoro-methyl-phenyl alkanes.
科学研究应用
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a precursor for various functionalized molecules. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in chemical reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive alkyne moiety.
相似化合物的比较
Similar Compounds
Phenylethynyl-trimethyl-silane: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
(3-Fluoro-phenylethynyl)-trimethyl-silane: Similar structure but without the methyl group, leading to variations in chemical behavior.
(4-Methyl-phenylethynyl)-trimethyl-silane:
Uniqueness
The unique combination of the fluorine and methyl substituents in (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
属性
分子式 |
C12H15FSi |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI 键 |
KETJYBVPEYCRTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


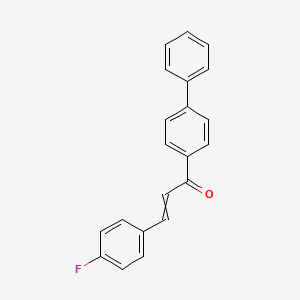
![2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B14869928.png)

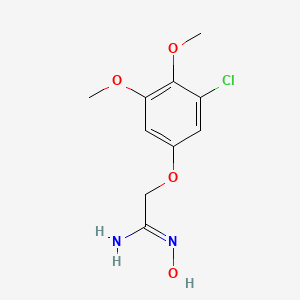
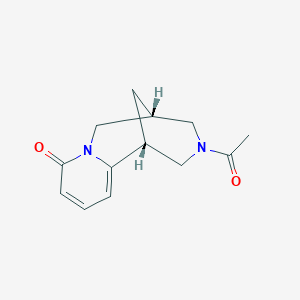
![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)
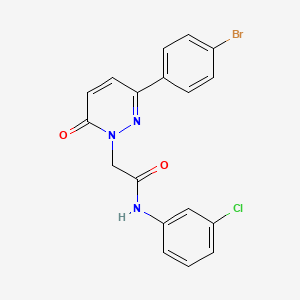
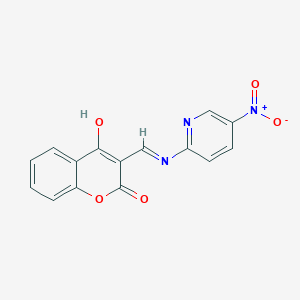

![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)
